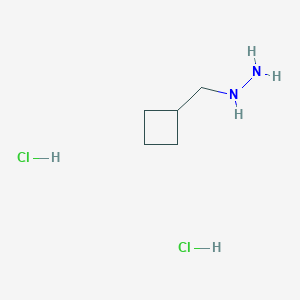

(Cyclobutylmethyl)hydrazine dihydrochloride

Description

BenchChem offers high-quality (Cyclobutylmethyl)hydrazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cyclobutylmethyl)hydrazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclobutylmethylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.2ClH/c6-7-4-5-2-1-3-5;;/h5,7H,1-4,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRNHJWJRZRAMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70717830 | |

| Record name | (Cyclobutylmethyl)hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246748-00-4 | |

| Record name | (Cyclobutylmethyl)hydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70717830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(Cyclobutylmethyl)hydrazine dihydrochloride CAS number

An In-depth Technical Guide to (Cyclobutylmethyl)hydrazine Dihydrochloride (CAS: 1246748-00-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (Cyclobutylmethyl)hydrazine dihydrochloride, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work. We will delve into its chemical properties, a robust synthesis protocol, analytical validation methods, applications, and critical safety procedures.

Introduction and Strategic Importance

(Cyclobutylmethyl)hydrazine dihydrochloride (CAS No. 1246748-00-4) is a substituted hydrazine derivative that has gained traction as a versatile intermediate in the synthesis of complex molecular architectures.[1][2][3] Hydrazine-based scaffolds are foundational to a wide array of biologically active compounds, including those with antitumor, antimicrobial, and anti-inflammatory properties.[4] The incorporation of the cyclobutylmethyl moiety offers a unique lipophilic and conformationally constrained aliphatic group, which can be strategically employed by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide serves as a practical resource for leveraging the synthetic potential of this valuable reagent.

Physicochemical and Handling Properties

A thorough understanding of a compound's properties is the bedrock of its effective and safe utilization in a laboratory setting. The key characteristics of (Cyclobutylmethyl)hydrazine dihydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1246748-00-4 | [1][2][3] |

| Molecular Formula | C₅H₁₂N₂・2HCl | [2][5] |

| Molecular Weight | 173.08 g/mol | [3][5] |

| Appearance | White to off-white solid | [6] |

| SMILES Code | NNCC1CCC1.[H]Cl.[H]Cl | [3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [3] |

Synthesis Protocol: A Self-Validating Workflow

While numerous methods exist for the synthesis of hydrazine derivatives, a common and reliable approach involves the nucleophilic substitution of a suitable alkyl halide with a protected hydrazine, followed by deprotection and salt formation. The following protocol is a representative, field-proven method.

Causality in Experimental Design: The choice of tert-butyl carbazate as the hydrazine source is strategic; the Boc-protecting group prevents undesired dialkylation and can be readily removed under acidic conditions, which concurrently facilitates the formation of the desired dihydrochloride salt. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve the reactants. The final crystallization step is crucial for purification, leveraging the lower solubility of the dihydrochloride salt in a less polar solvent like isopropanol to isolate a high-purity product.

Step-by-Step Synthesis Methodology

-

Alkylation of Protected Hydrazine:

-

To a solution of tert-butyl carbazate (1.0 eq) and triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM, 10 mL/g of carbazate) under a nitrogen atmosphere, add (bromomethyl)cyclobutane (1.1 eq) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Boc-protected intermediate.

-

-

Deprotection and Salt Formation:

-

Dissolve the crude intermediate from the previous step in a minimal amount of isopropanol.

-

Cool the solution to 0°C and slowly add a 4M solution of HCl in 1,4-dioxane (2.5 eq). The addition is exothermic and must be controlled.

-

A white precipitate will form. Stir the resulting slurry at 0°C for 1 hour, then allow it to stand at 4°C for an additional 2-4 hours to ensure complete crystallization.

-

Collect the solid product by vacuum filtration, wash with cold isopropanol, and then with diethyl ether.

-

Dry the product under high vacuum to afford (Cyclobutylmethyl)hydrazine dihydrochloride as a white crystalline solid.

-

Synthesis Workflow Diagram

Caption: A two-stage workflow for the synthesis of the target compound.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and stability of the synthesized compound is paramount. A multi-technique approach provides a self-validating system for quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show characteristic signals for the cyclobutyl and methylene protons, and the integration should correspond to the expected number of protons.

-

Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the free base. The expected [M+H]⁺ ion should be observed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound, typically aiming for ≥95%.[6]

| Analysis Technique | Specification | Purpose |

| ¹H NMR | Conforms to structure | Structural Confirmation |

| LC-MS | Correct [M+H]⁺ | Molecular Weight Verification |

| HPLC | ≥ 95% Purity | Purity Assessment |

Analytical Workflow Diagram

Caption: Standard analytical workflow for compound validation.

Applications in Drug Discovery

Hydrazine derivatives are crucial synthons for constructing various nitrogen-containing heterocycles, which form the core of many pharmaceuticals.[4] (Cyclobutylmethyl)hydrazine dihydrochloride is particularly valuable as it introduces a cyclobutane ring, a motif used to improve metabolic stability and binding affinity.

Role as a Synthetic Building Block: This compound is a precursor for synthesizing:

-

Hydrazones: By reacting with aldehydes or ketones.

-

Pyrazoles and other Heterocycles: Through cyclization reactions with diketones or other suitable reagents.[4]

These resulting structures are frequently investigated for a wide range of therapeutic applications, including oncology and infectious diseases.[4][6][7] The ability to readily generate diverse libraries of compounds from this starting material accelerates the drug discovery process.[6][8]

Role as a Chemical Building Block Diagram

Sources

- 1. (Cyclobutylmethyl)hydrazine dihydrochloride | 1246748-00-4 [chemicalbook.com]

- 2. Hydrazine, (cyclobutylmethyl)-, hydrochloride (1:2) - CAS:1246748-00-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1246748-00-4|(Cyclobutylmethyl)hydrazine dihydrochloride|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. kishida.co.jp [kishida.co.jp]

- 6. chemimpex.com [chemimpex.com]

- 7. calcasolutions.com [calcasolutions.com]

- 8. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

(Cyclobutylmethyl)hydrazine dihydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of (Cyclobutylmethyl)hydrazine Dihydrochloride

Abstract

(Cyclobutylmethyl)hydrazine dihydrochloride is a bifunctional molecule incorporating a rigid cyclobutane scaffold and a reactive hydrazine group, presented as a stable dihydrochloride salt. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, detailing the core physical and chemical properties of this compound. We will explore its structural significance, drawing parallels from known hydrazine and cyclobutane-containing pharmaceuticals.[1][2][3] This document provides a framework for its characterization through detailed experimental protocols for determining key physical properties, including melting point, solubility, and spectroscopic signatures. The causality behind methodological choices is explained to ensure a deep understanding of the compound's behavior. Furthermore, this guide outlines a conceptual synthetic pathway and discusses critical aspects of handling and stability, providing a holistic view for its application in a research and development setting.

Introduction: Structural and Pharmaceutical Context

The rational design of novel therapeutic agents often involves the strategic combination of pharmacophores and structural motifs to optimize biological activity, selectivity, and pharmacokinetic profiles. (Cyclobutylmethyl)hydrazine dihydrochloride is a prime example of such a design, merging the well-established utility of the hydrazine group with the unique conformational properties of the cyclobutane ring.

The Significance of the Hydrazine Moiety in Medicinal Chemistry

Hydrazine and its derivatives are a cornerstone in synthetic and medicinal chemistry, valued for their versatile reactivity and broad spectrum of biological activities.[4] The presence of the -NH-NH₂ group allows for a variety of chemical transformations, making hydrazines key precursors in the synthesis of heterocyclic compounds like pyrazoles and pyridazines.[2] Many commercialized pharmaceuticals and agrochemicals are hydrazine derivatives, exhibiting activities that range from antimicrobial and anti-inflammatory to anticancer and antidepressant.[4][5][6] However, it is also critical to acknowledge that many hydrazine derivatives pose health risks, including potential mutagenicity and carcinogenicity, necessitating careful handling and risk assessment.[7][8]

The Cyclobutane Ring: A Tool for Conformational Constraint

In modern drug discovery, the cyclobutane moiety is increasingly utilized as a bioisosteric replacement for more flexible or electronically sensitive groups.[1] Unlike unsaturated bonds or smaller rings like cyclopropane, the four-membered cyclobutane ring imparts significant conformational rigidity without drastically altering the electronic properties of the parent molecule.[1][3] This rigidity can lock a molecule into a bioactive conformation, potentially enhancing its binding affinity and selectivity for a biological target.[3] Several marketed drugs, including the anticancer agent Carboplatin and the hepatitis C protease inhibitor Boceprevir, successfully incorporate a cyclobutane ring to improve their therapeutic profiles.[1][3]

Core Physicochemical Properties

While specific experimental data for (Cyclobutylmethyl)hydrazine dihydrochloride is not extensively published, its physical properties can be reliably predicted based on the known characteristics of similar hydrazine salts and small organic molecules. The dihydrochloride salt form is expected to be a stable, crystalline solid.

| Property | Expected Value / Description | Rationale & Comparative Data |

| Chemical Formula | C₅H₁₄Cl₂N₂ | Based on the structure of (Cyclobutylmethyl)hydrazine with two equivalents of HCl. |

| Molecular Weight | 173.09 g/mol | Calculated from the chemical formula. For comparison, 1-Cyclobutylhydrazine monohydrochloride is 122.60 g/mol .[9] |

| Appearance | White to off-white crystalline solid | Hydrazine salts, such as hydrazine sulfate and hydrazine dihydrochloride, are typically white crystalline powders or solids.[10][11] |

| Melting Point | >200°C (with decomposition) | Amine salts often have high melting points. Hydrazine sulfate, for instance, decomposes at 254°C.[10] Direct melting would be unusual; decomposition is the expected thermal event. |

| Solubility | Soluble in water; Sparingly soluble in methanol/ethanol; Insoluble in non-polar organic solvents (e.g., hexanes, ether). | The ionic nature of the dihydrochloride salt promotes high polarity. Hydrazine salts generally exhibit good water solubility.[10][12] The presence of the cyclobutyl group may slightly decrease aqueous solubility compared to hydrazine dihydrochloride itself. |

| Stability | Likely hygroscopic. Store in a cool, dry place away from strong bases and oxidizing agents. | Hydrazine derivatives can be reactive, and amine salts are often hygroscopic.[8] |

Conceptual Synthesis and Characterization Workflow

Understanding the origin and quality of a chemical entity is paramount. This section outlines a plausible synthetic route and a comprehensive workflow for confirming the identity and purity of (Cyclobutylmethyl)hydrazine dihydrochloride.

Synthetic Pathway and Salt Formation

A common and effective method for producing substituted hydrazines is through the reduction of a corresponding hydrazone. The hydrazone can be formed by the condensation of a ketone or aldehyde with hydrazine. The resulting hydrazine can then be treated with hydrochloric acid to form the stable dihydrochloride salt.

Caption: Conceptual workflow for the synthesis of (Cyclobutylmethyl)hydrazine dihydrochloride.

Experimental Protocols for Physicochemical Characterization

To ensure the identity, purity, and consistency of the target compound, a series of standardized analytical tests must be performed.

Workflow for Physicochemical Characterization

Caption: Standard experimental workflow for the characterization of a new chemical entity.

A. Protocol for Melting Point Determination

-

Objective: To determine the temperature at which the compound melts or decomposes.

-

Methodology (Capillary Method):

-

Finely grind a small sample of the crystalline solid.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15°C per minute for a preliminary run to estimate the melting range.

-

For an accurate measurement, repeat the process with a fresh sample, slowing the heating rate to 1-2°C per minute when the temperature is within 20°C of the estimated melting point.

-

Record the temperature range from the first appearance of liquid to the complete liquefaction of the sample. Note any color changes or gas evolution, which are indicative of decomposition.

-

B. Protocol for Solubility Assessment

-

Objective: To qualitatively assess the solubility of the compound in a range of standard laboratory solvents.

-

Methodology:

-

Label a series of small test tubes or vials for each solvent to be tested (e.g., Water, Methanol, Ethanol, DMSO, Dichloromethane, Ethyl Acetate, Hexanes).

-

Add approximately 10 mg of (Cyclobutylmethyl)hydrazine dihydrochloride to each tube.

-

Add the first solvent dropwise (e.g., 0.1 mL increments) while vortexing or agitating the sample.

-

Observe for dissolution. Continue adding solvent up to a total volume of 1 mL.

-

Categorize the solubility as:

-

Soluble: A clear solution is formed.

-

Sparingly Soluble: The majority of the solid dissolves, but some particulates remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

C. Spectroscopic Analysis Protocols

Sophisticated characterization techniques are essential for unambiguous structural identification and purity assessment.[4]

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected ¹H NMR Signals: Look for characteristic signals corresponding to the cyclobutyl protons, the methylene (-CH₂-) protons adjacent to the hydrazine, and the exchangeable N-H protons.

-

Expected ¹³C NMR Signals: Look for distinct signals for each unique carbon atom in the cyclobutyl and methyl groups.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a sample, typically as a KBr (potassium bromide) pellet or as a mull.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorption Bands:

-

~2400-3000 cm⁻¹ (broad): Characteristic of the N-H stretches of the ammonium hydrochloride salt (-NH₂⁺- and -NH₃⁺).

-

~2850-2950 cm⁻¹: C-H stretching from the cyclobutyl and methylene groups.

-

~1500-1600 cm⁻¹: N-H bending vibrations.

-

-

Safety, Handling, and Stability

Given the nature of hydrazine derivatives, proper safety protocols are mandatory.

-

Handling: All manipulations of (Cyclobutylmethyl)hydrazine dihydrochloride should be performed in a well-ventilated chemical fume hood.[11] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.[11] Avoid inhalation of dust and direct contact with skin and eyes.

-

Stability and Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to protect it from moisture (due to its likely hygroscopic nature) and light. It should be stored away from incompatible materials such as strong bases and oxidizing agents.

-

Toxicity: Hydrazine and its derivatives are known to be toxic and are potential carcinogens.[7][8] While the specific toxicology of this compound is not established, it should be handled with the assumption of significant toxicity. The formation of free radicals during the metabolism of hydrazines may contribute to their toxicity.[13]

Conclusion

(Cyclobutylmethyl)hydrazine dihydrochloride is a compound of significant interest for chemical and pharmaceutical research, combining a conformationally rigid cyclobutane scaffold with a synthetically versatile hydrazine moiety. This guide provides a foundational understanding of its expected physical properties and establishes a clear, scientifically grounded framework for its synthesis and characterization. By adhering to the detailed protocols and safety precautions outlined herein, researchers can confidently and safely utilize this compound in their discovery and development efforts, leveraging its unique structural attributes for the creation of novel molecules.

References

- Anusandhanvallari. (2025).

- Mol. Nutr. Food Res. (n.d.).

- Chem-Impex. (n.d.). 1-Cyclobutylhydrazine dihydrochloride.

- Turito. (2022, August 11). Hydrazine - Definition, Properties, Synthesis.

- ResearchGate. (n.d.). Hydrazine Salts | Request PDF.

- Google Patents. (n.d.). CN112794810B - Synthesis method of cyclobutylamine compound.

- Life Chemicals. (2020, December 14).

- PubChem. (n.d.). Hydrazine | H2N-NH2 | CID 9321.

- NICNAS. (2014, July 4). Hydrazine salts: Human health tier II assessment.

- Material Science Research India. (n.d.).

- Chemiis. (n.d.).

- Wikipedia. (n.d.). Hydrazine.

- PharmaBlock. (n.d.).

- Context. (2025, March 4).

- PubChem. (n.d.). Cyclobutylhydrazine--hydrogen chloride (1/1) | C4H11ClN2 | CID 19432792.

- Fisher Scientific. (2014, September 3). SAFETY DATA SHEET - Hydrazine Dihydrochloride (Certified).

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Hydrazine - Wikipedia [en.wikipedia.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. psvmkendra.com [psvmkendra.com]

- 5. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 6. wisdomlib.org [wisdomlib.org]

- 7. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyclobutylhydrazine--hydrogen chloride (1/1) | C4H11ClN2 | CID 19432792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemiis.com [chemiis.com]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

The Ascendant Role of Cyclobutylmethyl Hydrazines in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling a Privileged Scaffold

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to unique structural motifs that can confer advantageous properties upon drug candidates. Among these, the cyclobutylmethyl hydrazine moiety has emerged as a compelling scaffold, blending the conformational rigidity and metabolic stability of the cyclobutane ring with the versatile reactivity and biological activity of the hydrazine functional group. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the synthesis, key applications, and future potential of cyclobutylmethyl hydrazines in the landscape of modern drug discovery. We will delve into the causal reasoning behind experimental designs and explore the self-validating nature of the described protocols, providing a robust framework for the rational design of next-generation therapeutics.

The Cyclobutylmethyl Moiety: A Game-Changer in Drug Design

The incorporation of a cyclobutane ring into a drug candidate is a strategic decision rooted in a deep understanding of pharmacokinetics and pharmacodynamics. Unlike its more flexible acyclic or larger cycloalkane counterparts, the cyclobutane ring possesses a unique puckered conformation that imparts a degree of conformational constraint.[1][2] This rigidity can be instrumental in locking a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target.

Furthermore, the cyclobutane moiety is known to enhance metabolic stability.[3] Its compact and sterically hindered nature can shield adjacent functional groups from enzymatic degradation, prolonging the half-life of a drug in the body. This intrinsic resistance to metabolism can lead to improved oral bioavailability and a more favorable dosing regimen. The cyclobutane ring can also serve as a bioisosteric replacement for other groups, such as gem-dimethyl or phenyl groups, offering a way to fine-tune a molecule's physicochemical properties, including lipophilicity and solubility, to optimize its drug-like characteristics.[3]

Synthetic Strategies for Accessing Cyclobutylmethyl Hydrazines

The synthesis of cyclobutylmethyl hydrazines can be approached through several established methodologies for the preparation of substituted hydrazines. The choice of synthetic route is often dictated by the availability of starting materials, the desired substitution pattern on the hydrazine nitrogen atoms, and the overall complexity of the target molecule.

Reductive Amination of Cyclobutanecarboxaldehyde

A highly versatile and widely employed method for the synthesis of N-alkylated hydrazines is reductive amination.[4][5] This one-pot procedure involves the initial formation of a hydrazone intermediate from the reaction of an aldehyde or ketone with hydrazine, followed by in-situ reduction to the corresponding hydrazine.

Experimental Protocol: Synthesis of (Cyclobutylmethyl)hydrazine

-

Hydrazone Formation: To a solution of cyclobutanecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature (Note 1). The reaction mixture is stirred for 2-4 hours, and the formation of the hydrazone can be monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.[6]

-

Reduction: Once hydrazone formation is complete, a reducing agent is added to the reaction mixture. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or α-picoline-borane.[4] The choice of reducing agent is critical; for instance, sodium cyanoborohydride is effective under mildly acidic conditions which can facilitate hydrazone formation. The reaction is typically stirred at room temperature or gently heated until the reduction is complete.

-

Work-up and Purification: The reaction is quenched by the addition of water or a mild acid. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation to yield the desired (cyclobutylmethyl)hydrazine.

Note 1: The use of hydrazine hydrate requires appropriate safety precautions due to its toxicity and potential instability.[7]

Causality Behind Experimental Choices: The one-pot nature of this protocol is advantageous as it avoids the isolation of the potentially unstable hydrazone intermediate. The choice of an alcoholic solvent is ideal as it can solubilize both the reactants and the borohydride reducing agent.

Caption: Reductive amination of cyclobutanecarboxaldehyde.

Alkylation of Hydrazine with Cyclobutylmethyl Halides

Direct alkylation of hydrazine with a suitable electrophile, such as a cyclobutylmethyl halide (e.g., bromide or chloride), provides another route to this scaffold.[8] This method can be prone to over-alkylation, leading to the formation of di- and tri-substituted hydrazines. However, by carefully controlling the stoichiometry and reaction conditions, the desired mono-alkylated product can be obtained in reasonable yields.

Experimental Protocol: Synthesis of (Cyclobutylmethyl)hydrazine

-

Reaction Setup: In a round-bottom flask, dissolve hydrazine hydrate (excess, e.g., 5-10 eq) in a suitable solvent like ethanol or isopropanol.

-

Addition of Alkylating Agent: Add cyclobutylmethyl bromide (1.0 eq) dropwise to the hydrazine solution at a controlled temperature, typically 0 °C to room temperature, to manage the exothermicity of the reaction.

-

Reaction and Monitoring: The reaction mixture is stirred for several hours to overnight. The progress of the reaction can be monitored by GC-MS or LC-MS to assess the formation of the desired product and any over-alkylated byproducts.

-

Work-up and Purification: After the reaction is complete, the excess hydrazine and solvent are removed under reduced pressure. The residue is then taken up in water and the product is extracted with an organic solvent. Purification is typically achieved through distillation or column chromatography.

Causality Behind Experimental Choices: The use of a large excess of hydrazine is a key strategy to favor mono-alkylation by increasing the statistical probability of the cyclobutylmethyl halide reacting with an unreacted hydrazine molecule rather than the already alkylated product.

Caption: Direct alkylation of hydrazine.

Medicinal Chemistry Applications of Cyclobutylmethyl Hydrazines

The unique structural and physicochemical properties of the cyclobutylmethyl hydrazine scaffold make it a highly attractive building block for the design of novel therapeutic agents across a range of disease areas.

Monoamine Oxidase (MAO) Inhibitors for Neurodegenerative Disorders

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine.[9] Inhibitors of MAO, particularly MAO-B, are established therapies for Parkinson's disease, as they increase the levels of dopamine in the brain and may also possess neuroprotective effects.[10][11] Many known MAO inhibitors feature a hydrazine or a related functional group.[12]

The incorporation of a cyclobutylmethyl group into a hydrazine-based MAO inhibitor could offer several advantages. The rigid cyclobutane ring can help to orient the molecule optimally within the active site of the enzyme, potentially leading to increased potency and selectivity for MAO-B over MAO-A.[13] Furthermore, the enhanced metabolic stability conferred by the cyclobutane ring could lead to a longer duration of action and a more favorable pharmacokinetic profile.[3]

Table 1: Hypothetical Cyclobutylmethyl Hydrazine-Based MAO-B Inhibitors and Their Design Rationale

| Compound ID | Core Scaffold | Design Rationale | Predicted Advantage |

| CBMH-001 | Phenylhydrazine | Introduction of cyclobutylmethyl group to increase lipophilicity and brain penetration. | Enhanced CNS exposure and metabolic stability. |

| CBMH-002 | Propargylhydrazine | Cyclobutylmethyl group as a rigid scaffold to probe the active site of MAO-B. | Improved potency and selectivity. |

| CBMH-003 | Heterocyclic Hydrazine | Combination of a heterocyclic core with the cyclobutylmethyl moiety for multi-target engagement. | Potential for dual inhibition of MAO-B and another relevant target in neurodegeneration. |

Neuroprotective Agents

Beyond their role in modulating neurotransmitter levels, compounds that can protect neurons from damage and death are of great interest for the treatment of a wide range of neurodegenerative diseases.[14][15][16][17] The cyclobutylmethyl hydrazine scaffold has the potential to be incorporated into neuroprotective agents through various mechanisms.

The hydrazine moiety can be a precursor to various heterocyclic systems, such as pyrazoles and pyridazines, which have been shown to possess neuroprotective properties.[18][19] The cyclobutane ring, with its unique stereochemical properties, can be used to create conformationally restricted analogues of known neuroprotective agents, potentially leading to improved activity and reduced off-target effects.[20]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction [organic-chemistry.org]

- 8. Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations [organic-chemistry.org]

- 9. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 10. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Could MAO-B Inhibitors Slow Parkinson's Disease Progression? | Parkinson's Disease [michaeljfox.org]

- 12. US2917545A - Preparation of n-substituted hydrazine derivatives - Google Patents [patents.google.com]

- 13. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effects of 2-Cyclopropylimino-3-Methyl-1,3-Thiazoline Hydrochloride Against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective agents in acute ischemic stroke [explorationpub.com]

- 16. scispace.com [scispace.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. CN109503418A - A kind of preparation process of methyl hydrazine - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

Technical Guide: Sourcing & Synthesis of (Cyclobutylmethyl)hydrazine Dihydrochloride

This guide serves as a definitive technical resource for sourcing and synthesizing (Cyclobutylmethyl)hydrazine dihydrochloride , a critical building block for introducing the cyclobutylmethyl moiety—a valuable bioisostere for isobutyl or cyclopentyl groups—into drug candidates.

Executive Technical Profile

The cyclobutylmethyl group is increasingly utilized in medicinal chemistry to alter metabolic stability (blocking

| Property | Specification |

| Compound Name | (Cyclobutylmethyl)hydrazine dihydrochloride |

| CAS Number | 1246748-00-4 (Specific Salt Form) |

| Free Base CAS | Not widely indexed; search via substructure |

| Molecular Formula | |

| Molecular Weight | 173.08 g/mol (Salt) / 100.16 g/mol (Free Base) |

| Key Structural Feature | Cyclobutane ring separated from hydrazine by a methylene ( |

| Common Confusion | DO NOT CONFUSE WITH Cyclobutylhydrazine (CAS 1156980-49-2), where the nitrogen is attached directly to the ring. |

Commercial Sourcing Strategy (The "Buy" Protocol)

Direct commercial availability of the dihydrochloride salt is limited to specialized Japanese and custom synthesis vendors. Most global catalogs list the cyclobutyl analog, not the cyclobutylmethyl analog.

Verified Supplier Landscape

The following entities have historically listed CAS 1246748-00-4 .

| Supplier Type | Vendor Name | Reliability / Notes |

| Primary Source | Kishida Chemical Co., Ltd. (Japan) | High. Explicitly lists the correct CAS and structure. Often the original source for aggregators. |

| Aggregator | ChemicalBook / PubChem Vendors | Low/Medium. These platforms often list "virtual stock." Verify lead times (often 4-6 weeks implies custom synthesis). |

| Custom Synthesis | Enamine / WuXi AppTec | High. If not in stock, these CROs can synthesize it rapidly using the protocol in Part 3. |

Sourcing Decision Matrix

Use this logic flow to determine your procurement strategy.

Figure 1: Decision matrix for sourcing vs. synthesizing based on commercial availability.

Synthesis Protocol (The "Make" Protocol)

If commercial stock is unavailable or lead times are prohibitive, the synthesis is robust and scalable. This protocol uses Cyclobutylmethyl bromide (CAS 17247-58-4), which is widely available from suppliers like Scimplify , Ottokemi , and Neogen Chemicals .

Reaction Pathway

The synthesis relies on a nucleophilic substitution (

Figure 2: Synthetic pathway from the alkyl bromide to the dihydrochloride salt.

Step-by-Step Methodology

Safety Note: Hydrazine hydrate is toxic, a suspected carcinogen, and unstable. Perform all operations in a fume hood. Cyclobutylmethyl bromide is a lachrymator.

Step 1: Nucleophilic Displacement

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: Charge the flask with Hydrazine Hydrate (50.0 mmol, 15 equivalents) and Ethanol (10 mL).

-

Expert Insight: The large excess of hydrazine is non-negotiable. It statistically ensures the alkyl bromide encounters free hydrazine rather than an already-alkylated product, preventing the formation of the unwanted

-bis(cyclobutylmethyl)hydrazine.

-

-

Addition: Add Cyclobutylmethyl bromide (3.3 mmol, 1 equivalent) dropwise to the stirring solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. Monitor by TLC (stain with ninhydrin or phosphomolybdic acid; hydrazine spots will differ from the starting bromide).

Step 2: Isolation of the Free Base

-

Concentration: Cool the mixture. Remove the ethanol and the bulk of excess hydrazine hydrate under reduced pressure (rotary evaporator).

-

Caution: Use a bleach trap for the vacuum pump exhaust to neutralize hydrazine vapors.

-

-

Extraction: Resuspend the residue in Diethyl Ether or Dichloromethane (DCM) and water.

-

Partition: The product ((Cyclobutylmethyl)hydrazine) will partition into the organic layer, while the remaining hydrazine hydrate largely stays in the aqueous layer.

-

Optimization: Perform 3x extractions with the organic solvent.

-

-

Washing: Wash the combined organic layers with saturated brine to remove residual water and traces of hydrazine.

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate carefully (the free base may be volatile).

Step 3: Salt Formation (Dihydrochloride)

-

Solvation: Dissolve the crude oil (free base) in a minimum amount of dry Ethanol or Diethyl Ether.

-

Acidification: Cool to 0°C in an ice bath. Slowly add 4M HCl in Dioxane (or bubble HCl gas) until the pH is strongly acidic (< pH 2).

-

Precipitation: The dihydrochloride salt should precipitate immediately as a white/off-white solid.

-

Filtration: Filter the solid under vacuum / inert atmosphere (nitrogen).

-

Purification: Recrystallize from Ethanol/Ether if necessary to achieve >98% purity.

Analytical Validation (Self-Validating Criteria)

To ensure the product is correct and pure, verify against these expected signals:

-

1H NMR (

): Look for the cyclobutane ring protons (multiplets between -

Mass Spectrometry (ESI+): Expected

peak at -

Melting Point: Salts of this type typically decompose >200°C. Sharp melting behavior indicates high purity.

References

-

Kishida Chemical Co., Ltd. (2023). Product Catalog: (Cyclobutylmethyl)hydrazine dihydrochloride (CAS 1246748-00-4). Retrieved from [Link]

-

PubChem. (n.d.).[1][2] Compound Summary: Cyclobutylmethyl bromide (CAS 17247-58-4).[3][4][5] National Library of Medicine. Retrieved from [Link]

-

Ragnarsson, U. (2001). Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews, 30, 205-213. (Authoritative review on hydrazine synthesis confirming the excess reagent protocol). Retrieved from [Link]

-

Organic Chemistry Portal. (2014). Synthesis of Hydrazine Derivatives. (General protocols for nucleophilic substitution). Retrieved from [Link]

Sources

- 1. Cyclobutylmethyl methanesulfonate | C6H12O3S | CID 22381912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclobutyl methanesulfonate | C5H10O3S | CID 15137785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclobutylmethyl Bromide Online | Cyclobutylmethyl Bromide Manufacturer and Suppliers [scimplify.com]

- 4. Cyclobutylmethyl bromide, 97% 17247-58-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. cyclobutyl methyl bromide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

Methodological & Application

Experimental protocol for hydrazone formation using (Cyclobutylmethyl)hydrazine dihydrochloride

Abstract & Strategic Context

This Application Note details a robust, self-validating protocol for synthesizing hydrazones using (Cyclobutylmethyl)hydrazine dihydrochloride (CAS: 1156980-49-2). While hydrazone formation is a classic transformation, the use of dihydrochloride salts introduces a critical acidity variable often overlooked in standard protocols.

The cyclobutylmethyl moiety is a high-value pharmacophore in medicinal chemistry, offering a precise steric alternative to isopropyl or tert-butyl groups while modulating lipophilicity and metabolic stability. This protocol addresses the specific challenge of managing the 2HCl counterions to maintain the reaction within the "Goldilocks Zone" of pH 4.5–5.0—where nucleophilicity is preserved, and acid-catalyzed dehydration is maximized.

Chemical Mechanism & Critical Parameters

The pH Paradox

Hydrazone formation is a two-step equilibrium process:

-

Nucleophilic Attack: The hydrazine nitrogen attacks the carbonyl carbon to form a hemiaminal intermediate.

-

Dehydration: The hemiaminal eliminates water to form the C=N double bond.

The Conflict:

-

Step 1 requires a free amine (nucleophile). High acidity (low pH) protonates the hydrazine (

), killing reactivity. -

Step 2 is acid-catalyzed. High basicity (high pH) stalls this elimination step.

The Solution: Since the starting material is a dihydrochloride , dissolving it in water/alcohol releases 2 equivalents of strong acid (HCl), dropping the pH < 2.0. Direct addition to a ketone without buffering will result in negligible yield. This protocol utilizes a Sodium Acetate (NaOAc) buffer system to pin the pH near 4.75 (the pKa of acetic acid), optimizing both steps simultaneously.

Mechanistic Pathway Diagram

Figure 1: Mechanistic flow emphasizing the critical buffering step required for dihydrochloride salts.

Experimental Protocol

Materials & Stoichiometry Table

| Component | Role | Eq. | Notes |

| (Cyclobutylmethyl)hydrazine[1][2]·2HCl | Limiting Reagent | 1.0 | Hygroscopic; weigh quickly. MW: 159.06 |

| Aldehyde / Ketone | Electrophile | 1.0 - 1.1 | Slight excess ensures complete consumption of hydrazine. |

| Sodium Acetate (Anhydrous) | Buffer / Base | 2.5 - 3.0 | CRITICAL: Neutralizes 2HCl and buffers to pH ~4.5. |

| Ethanol (EtOH) or Methanol (MeOH) | Solvent | N/A | Use absolute grade. |

| Water | Co-solvent | N/A | Optional: Improves solubility of the salt if needed. |

Step-by-Step Methodology

Phase 1: Preparation & Buffering (The "Free-Basing" In Situ)

-

Weighing: Into a round-bottom flask equipped with a magnetic stir bar, weigh 1.0 mmol (159 mg) of (Cyclobutylmethyl)hydrazine dihydrochloride .

-

Solvation: Add 5.0 mL of Ethanol (or Methanol). Note: The salt may not dissolve fully at this stage.

-

Buffering: Add 3.0 mmol (246 mg) of Sodium Acetate (anhydrous).

-

Observation: Stir for 10–15 minutes at room temperature. You will observe the formation of a fine white precipitate (NaCl) and the dissolution of the hydrazine. The mixture is now buffered.

-

Phase 2: Reaction

-

Addition: Add 1.0–1.1 mmol of the target Aldehyde or Ketone dropwise to the stirring mixture.

-

Conditions:

-

Monitoring: Monitor by TLC (Visualization: UV or Iodine stain) or LC-MS. Look for the disappearance of the hydrazine peak (often not UV active) and the appearance of the product peak [M+H]+.

Phase 3: Workup & Isolation

-

Quench: Allow the reaction to cool to RT.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most of the alcohol.

-

Partition: Resuspend the residue in Ethyl Acetate (EtOAc) and Water (1:1).

-

Extraction:

-

Separate the organic layer.

-

Extract the aqueous layer 2x with EtOAc.

-

Combine organic layers.

-

-

Washing: Wash combined organics with Saturated NaHCO₃ (to remove any residual acetic acid) followed by Brine .

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Experimental Workflow Diagram

Figure 2: Operational workflow highlighting the mandatory buffering step prior to reactant addition.

Troubleshooting & Optimization

| Issue | Diagnosis | Corrective Action |

| No Reaction (SM Recovery) | pH too low (Protonated Hydrazine). | Check pH. If < 4, add more NaOAc or a drop of Triethylamine (TEA). |

| Slow Reaction (Ketones) | Steric hindrance or electronic deactivation. | 1. Increase Temp (Reflux). 2. Add catalytic acetic acid (if pH > 6). 3. Use Microwave irradiation (100°C, 30 min). |

| Oiling Out | Product is lipophilic and insoluble in EtOH/Water. | This is good. Decant the supernatant or extract directly with DCM. |

| Hydrolysis during workup | Hydrazones can be acid-labile. | Avoid strong acid washes. Keep workup neutral or slightly basic (NaHCO₃). |

References

-

Mechanistic Foundation of Hydrazone Form

- Title: Nucleophilic Addition of Hydrazine: The Wolff-Kishner Reaction

- Source: Chemistry LibreTexts

-

URL:[Link]

-

pH Dependence & C

-

Cyclobutylhydrazine Properties

-

Title: 1-Cyclobutylhydrazine dihydrochloride Product Data[8]

- Source: Chem-Impex Intern

-

-

General Synthesis Protocols

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclobutylhydrazine--hydrogen chloride (1/1) | C4H11ClN2 | CID 19432792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

Application Notes & Protocols: Step-by-Step Synthesis of Heterocycles with (Cyclobutylmethyl)hydrazine Dihydrochloride

Introduction

The Central Role of Heterocycles in Modern Drug Discovery

Heterocyclic compounds are the bedrock of medicinal chemistry, with over 85% of all biologically active chemical entities containing at least one heterocyclic ring.[1] These cyclic structures, which incorporate one or more heteroatoms like nitrogen, oxygen, or sulfur, are prevalent in a vast number of pharmaceuticals and natural products. Their importance stems from their ability to provide stable scaffolds that can be functionalized to modulate a molecule's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity.[1] This versatility allows medicinal chemists to fine-tune the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates, ultimately expanding the accessible drug-like chemical space.[1][2] The development of robust and efficient synthetic methodologies to access novel heterocyclic frameworks is, therefore, a critical endeavor in the pursuit of new therapeutic agents.[3]

(Cyclobutylmethyl)hydrazine Dihydrochloride: A Versatile Building Block

Among the myriad of reagents available for heterocycle synthesis, substituted hydrazines are particularly powerful precursors for nitrogen-containing rings. (Cyclobutylmethyl)hydrazine dihydrochloride is a valuable and versatile building block for several reasons. The hydrazine moiety (-NHNH₂) is a potent bis-nucleophile, primed for condensation and cyclization reactions with a variety of electrophilic partners. The cyclobutylmethyl group is a desirable structural motif in drug design, often introduced as a bioisosteric replacement for other alkyl or aryl groups to enhance metabolic stability and optimize ligand-receptor interactions.

The dihydrochloride salt form ensures the compound is a stable, solid material with an improved shelf life, which is a significant practical advantage over the often unstable free base.[4] In practice, the free hydrazine is generated in situ by the addition of a base, allowing for controlled reactivity in a one-pot fashion. This guide provides detailed protocols for leveraging this reagent to construct several medicinally relevant heterocyclic cores.

Safety Precautions and Handling

(Cyclobutylmethyl)hydrazine dihydrochloride, like other hydrazine derivatives, requires careful handling. Hydrazines as a class are known to be toxic if swallowed, inhaled, or in contact with skin, and may cause allergic skin reactions and have carcinogenic potential.[5][6][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[6]

-

Handling: Avoid creating dust. Do not breathe dust, vapor, or mist.[6] Keep the container tightly closed and store it in a cool, dry place.[4][6]

-

Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.

Always consult the latest Safety Data Sheet (SDS) for (Cyclobutylmethyl)hydrazine dihydrochloride before use.[4][5][6]

Core Synthetic Protocols

This section details the step-by-step synthesis of three distinct heterocyclic systems—pyrazoles, indoles, and pyridazinones—starting from (Cyclobutylmethyl)hydrazine dihydrochloride.

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Detailed Step-by-Step Protocol

-

Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (Cyclobutylmethyl)hydrazine dihydrochloride (1.73 g, 10.0 mmol).

-

Solvent and Base Addition: Add ethanol (30 mL) to the flask, followed by the dropwise addition of triethylamine (2.79 mL, 20.0 mmol) to neutralize the dihydrochloride salt and liberate the free hydrazine. Stir for 10 minutes at room temperature.

-

Diketone Addition: Add acetylacetone (1.02 mL, 10.0 mmol) to the mixture, followed by 3-4 drops of glacial acetic acid as a catalyst.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexane) to yield the pure pyrazole derivative as a colorless oil.

Data Summary Table

| Parameter | Value |

| Starting Material | (Cyclobutylmethyl)hydrazine dihydrochloride |

| Co-reactant | Acetylacetone |

| Solvent | Ethanol |

| Catalyst | Glacial Acetic Acid |

| Typical Yield | 80-90% |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, δ) | ~0.9-2.0 (m, 7H, cyclobutyl), ~2.2 (s, 3H, CH₃), ~2.3 (s, 3H, CH₃), ~3.9 (d, 2H, N-CH₂), ~5.8 (s, 1H, pyrazole-H) |

| ¹³C NMR (CDCl₃, δ) | ~11.0, 13.5, 18.5, 29.0, 35.0, 58.0, 105.0, 140.0, 148.0 |

| MS (ESI+) m/z | Calculated for C₁₀H₁₇N₂⁺ [M+H]⁺: 165.1386; Found: 165.1388 |

Protocol 2: Synthesis of 6-(Cyclobutylmethyl)-1,2,3,4,5,6-hexahydrocarbazole via Fischer Indole Synthesis

Principle and Rationale The Fischer indole synthesis is a powerful acid-catalyzed reaction that produces an indole from an arylhydrazine and an aldehyde or ketone. [8][9]The reaction proceeds through the formation of a hydrazone, which then undergoes a-[10][10]sigmatropic rearrangement (a key step), followed by cyclization and elimination of ammonia to form the aromatic indole ring. [9][11]In this protocol, (Cyclobutylmethyl)hydrazine is reacted with cyclohexanone. Polyphosphoric acid (PPA) is used as both the acid catalyst and the solvent, as its high viscosity and dehydrating properties effectively drive the reaction to completion at elevated temperatures. [9] Reaction Mechanism: Fischer Indole Synthesis

Caption: Key stages of the Fischer Indole Synthesis.

Detailed Step-by-Step Protocol

-

Hydrazone Formation (Step A): In a 100 mL flask, suspend (Cyclobutylmethyl)hydrazine dihydrochloride (1.73 g, 10.0 mmol) in ethanol (25 mL). Add sodium acetate (1.64 g, 20.0 mmol) and stir for 15 minutes. Add cyclohexanone (1.04 mL, 10.0 mmol) and stir the mixture at room temperature for 1 hour to form the hydrazone precipitate.

-

Isolation of Hydrazone: Filter the solid hydrazone, wash with cold water (2 x 10 mL), and dry under vacuum. This intermediate can be used directly in the next step.

-

Indolization (Step B): Carefully add polyphosphoric acid (PPA) (approx. 20 g) to a 100 mL flask and heat to 80°C with mechanical stirring.

-

Reactant Addition: Slowly add the dried hydrazone from Step A to the hot PPA in small portions over 15 minutes. The mixture will become viscous and may change color.

-

Reaction: Increase the temperature to 120°C and stir for 2 hours.

-

Work-up: Cool the reaction mixture to about 60°C and carefully pour it onto 100 g of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by slowly adding 50% aqueous NaOH until the pH is ~8-9. Extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude material by flash chromatography (silica gel, 2% to 10% ethyl acetate in hexanes) to obtain the hexahydrocarbazole derivative.

Data Summary Table

| Parameter | Value |

| Starting Material | (Cyclobutylmethyl)hydrazine dihydrochloride |

| Co-reactant | Cyclohexanone |

| Catalyst/Solvent | Polyphosphoric Acid (PPA) |

| Typical Yield | 60-75% |

| Appearance | Off-white to light brown solid |

| ¹H NMR (CDCl₃, δ) | ~1.0-2.2 (m, 11H, cyclobutyl & 4 CH₂), ~2.7 (t, 4H, Ar-CH₂), ~4.0 (d, 2H, N-CH₂), ~7.0-7.5 (m, 4H, Ar-H) |

| ¹³C NMR (CDCl₃, δ) | ~18.7, 23.0, 23.2, 29.5, 35.2, 55.0, 110.0, 118.0, 119.5, 121.0, 127.5, 135.8 |

| MS (ESI+) m/z | Calculated for C₁₇H₂₂N⁺ [M+H]⁺: 240.1747; Found: 240.1749 |

Protocol 3: Synthesis of 6-(Cyclobutylmethyl)-3-methyl-4,5-dihydropyridazin-3(2H)-one

Principle and Rationale Pyridazinones are six-membered heterocyclic structures that can be synthesized by the condensation of a hydrazine with a γ-ketoacid or its ester. [12]In this protocol, (Cyclobutylmethyl)hydrazine reacts with levulinic acid (4-oxopentanoic acid). The initial reaction forms a hydrazone at the ketone position. Subsequent heating under acidic conditions promotes intramolecular cyclization via nucleophilic attack of the terminal hydrazine nitrogen onto the carboxylic acid, followed by dehydration to form the stable dihydropyridazinone ring. Acetic acid serves as both the catalyst and a suitable high-boiling solvent for this transformation.

Detailed Step-by-Step Protocol

-

Reactant Preparation: In a 50 mL round-bottom flask fitted with a reflux condenser, combine (Cyclobutylmethyl)hydrazine dihydrochloride (1.73 g, 10.0 mmol), levulinic acid (1.16 g, 10.0 mmol), and sodium acetate (1.64 g, 20.0 mmol).

-

Solvent and Reaction: Add glacial acetic acid (20 mL) to the flask. Heat the mixture to reflux (approximately 118°C) with magnetic stirring for 6 hours.

-

Work-up: Cool the reaction to room temperature and pour it into 100 mL of ice-cold water.

-

Neutralization: Carefully neutralize the solution to pH 7-8 by the slow addition of solid sodium bicarbonate. Be cautious of frothing.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

-

Washing: Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to remove any remaining acetic acid, followed by brine (30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to afford the pure pyridazinone product.

Data Summary Table

| Parameter | Value |

| Starting Material | (Cyclobutylmethyl)hydrazine dihydrochloride |

| Co-reactant | Levulinic Acid |

| Solvent/Catalyst | Glacial Acetic Acid |

| Typical Yield | 70-85% |

| Appearance | White crystalline solid |

| ¹H NMR (CDCl₃, δ) | ~1.0-2.2 (m, 7H, cyclobutyl), ~2.1 (s, 3H, CH₃), ~2.4 (t, 2H, CH₂), ~2.8 (t, 2H, CH₂), ~3.8 (d, 2H, N-CH₂) |

| ¹³C NMR (CDCl₃, δ) | ~18.6, 21.5, 28.0, 29.2, 35.1, 56.5, 135.0, 165.0 |

| MS (ESI+) m/z | Calculated for C₁₀H₁₇N₂O⁺ [M+H]⁺: 181.1335; Found: 181.1337 |

Conclusion

(Cyclobutylmethyl)hydrazine dihydrochloride is a highly effective and versatile reagent for the synthesis of diverse, medicinally relevant heterocyclic scaffolds. The protocols detailed in this guide for the Knorr pyrazole synthesis, Fischer indole synthesis, and pyridazinone formation represent robust, reproducible, and high-yielding methods for accessing these important chemical entities. The cyclobutylmethyl moiety introduces a desirable structural feature for drug discovery programs, while the fundamental reactivity of the hydrazine group provides a reliable entry point into a wide range of nitrogen-containing ring systems. These application notes serve as a practical starting point for researchers aiming to incorporate this valuable building block into their synthetic strategies.

References

- Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft1883, 16 (2), 2597–2599. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cber.188301602194]

- J&K Scientific LLC. Knorr Pyrazole Synthesis. [URL: https://www.jk-scientific.com/en/knorr-pyrazole-synthesis]

- Yadav, G., & Singh, R. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances2018, 8(43), 24458-24463. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9085449/]

- Ghandil, A. M., et al. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Scientific reports2022, 12(1), 6825. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9043285/]

- Bihari, M., et al. Heterocycles in Medicinal Chemistry. Molecules2021, 26(18), 5645. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8469853/]

- Abdel-Wahab, B. F., et al. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Scientific Reports2021, 11(1), 1-13. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8203770/]

- Wikipedia. Fischer indole synthesis. [URL: https://en.wikipedia.org/wiki/Fischer_indole_synthesis]

- ResearchGate. Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. [URL: https://www.researchgate.net/figure/Condensation-reaction-between-hydrazine-and-carbonyl-compounds-to-form-hydrazone_fig1_328328222]

- MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [URL: https://www.mdpi.com/1420-3049/28/18/6523]

- Reachem. Applications of Heterocyclic Compounds in Pharmaceuticals. [URL: https://www.reachem.cn/applications-of-heterocyclic-compounds-in-pharmaceuticals/]

- Organic Chemistry Portal. Pyrazole synthesis. [URL: https://www.organic-chemistry.org/namedreactions/knorr-pyrazole-synthesis.shtm]

- MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [URL: https://www.mdpi.com/1422-8599/2021/1/M1196]

- Chem Help Asap. Knorr Pyrazole Synthesis. [URL: https://chemhelpasap.com/knorrpyrazolesynthesis/]

- ResearchGate. Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. [URL: https://www.researchgate.net/publication/257321689_Pyridazine_and_its_Related_Compounds_Part_161_Synthesis_and_Some_Reactions_of_3-Hydrazino-1H-pyrazolo3_4-c_pyridazine]

- Canadian Journal of Chemistry. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. 2000, 78(5), 646-656. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v00-044]

- KISHIDA CHEMICAL CO., LTD. (Cyclobutylmethyl)hydrazine dihydrochloride Safety Data Sheet. [URL: https://www.kishida.co.jp/sds/PK01346E-2.pdf]

- ResearchGate. Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. [URL: https://www.researchgate.net/figure/Preparation-of-pyrazole-compounds-by-reaction-with-hydrazine-without-concomitant_fig1_262590240]

- Indo Global Journal of Pharmaceutical Sciences. A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. 2015. [URL: https://iglobaljournal.com/index.php/igjps/article/view/424]

- Elgemeie, G. H. Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles1984, 22(8), 1823-1853. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/2056/22/8]

- National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10952085/]

- MDPI. Heterocycles in Medicinal Chemistry II. [URL: https://www.mdpi.com/1420-3049/29/10/2157]

- Organic Chemistry Portal. Fischer Indole Synthesis. [URL: https://www.organic-chemistry.org/namedreactions/fischer-indole-synthesis.shtm]

- Alfa Chemistry. Fischer Indole Synthesis. [URL: https://www.alfa-chemistry.com/fischer-indole-synthesis.html]

- Royal Society of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New J. Chem.2019, 43, 13788-13801. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/nj/c9nj02983a]

- ResearchGate. Saturated Heterocycles with Applications in Medicinal Chemistry. [URL: https://www.researchgate.

- National Center for Biotechnology Information. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6103812/]

- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis of Heterocyclic Derivatives Using (4-Methoxybenzyl)hydrazine Dihydrochloride: A Key Intermediate. [URL: https://www.inno-pharmchem.

- National Center for Biotechnology Information. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270305/]

- Liberty University. Synthesis and Characterization of Unique Pyridazines. [URL: https://digitalcommons.liberty.edu/cgi/viewcontent.cgi?article=1883&context=honors]

- Merck Millipore. SAFETY DATA SHEET - Hydrazine dihydrochloride. [URL: https://www.merckmillipore.com/DE/de/product/msds/MDA_CHEM-843816?Origin=PDP]

- Google Patents. US4434292A - Process for the preparation of pyrazole. [URL: https://patents.google.

- National Center for Biotechnology Information. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270725/]

- Journal of Pharmaceutical Research International. A Review on Medicinally Important Heterocyclic Compounds. 2022. [URL: https://journaljpri.com/index.php/JPRI/article/view/32039]

- Thermo Fisher Scientific. SAFETY DATA SHEET - Hydrazine dihydrochloride. [URL: https://www.fishersci.com/sds/02125.pdf]

- MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [URL: https://www.mdpi.com/1420-3049/29/8/1683]

- National Center for Biotechnology Information. New 3H-Indole Synthesis by Fischer's Method. Part I. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3010960/]

Sources

- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]

- 4. kishida.co.jp [kishida.co.jp]

- 5. merckmillipore.com [merckmillipore.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. iglobaljournal.com [iglobaljournal.com]

Application Notes & Protocols for the Safe Handling and Disposal of (Cyclobutylmethyl)hydrazine Dihydrochloride

Section 1: Introduction and Hazard Assessment

(Cyclobutylmethyl)hydrazine dihydrochloride is a substituted hydrazine derivative used in pharmaceutical and chemical synthesis.[1] While comprehensive toxicological data for this specific compound is limited, its structural classification as a hydrazine salt necessitates handling with extreme caution. Hydrazine and its derivatives are a class of compounds known for their high reactivity and significant health hazards.[2] The parent compound, hydrazine, is considered a probable human carcinogen by the U.S. Environmental Protection Agency (EPA).[3]

For the purpose of these protocols, (Cyclobutylmethyl)hydrazine dihydrochloride should be treated with the same level of precaution as other well-characterized toxic hydrazine salts, such as Hydrazine Dihydrochloride (CAS 5341-61-7). The hazards associated with this class of compounds include acute toxicity via oral, dermal, and inhalation routes, potential for skin sensitization, and suspected carcinogenicity.[4][5] These compounds are also noted for being very toxic to aquatic life with long-lasting effects.[4][6]

Causality of Hazards: The toxicity of hydrazines is linked to their ability to act as reducing agents and to form reactive free radicals, which can damage cellular components. The dihydrochloride salt form is a stable, crystalline solid, but it is hygroscopic and can readily dissolve to release the active hydrazine moiety.[4]

1.1: Compound Identification and Properties

| Property | Value | Source |

| Chemical Name | (Cyclobutylmethyl)hydrazine dihydrochloride | KISHIDA CHEMICAL CO., LTD.[7] |

| CAS Number | 1246748-00-4 | KISHIDA CHEMICAL CO., LTD.[7] |

| Molecular Formula | C₅H₁₂N₂・2HCl | KISHIDA CHEMICAL CO., LTD.[7] |

| Molecular Weight | 173.08 g/mol | KISHIDA CHEMICAL CO., LTD.[7] |

| Appearance | White to off-white solid (presumed) | General hydrazine salts[8] |

| Key Hazards | Presumed based on class: Toxic if swallowed, Toxic in contact with skin, Toxic if inhaled, May cause an allergic skin reaction, May cause cancer, Very toxic to aquatic life. | [4][5][6] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The primary objective when handling (Cyclobutylmethyl)hydrazine dihydrochloride is to minimize all potential routes of exposure. This is achieved through a combination of robust engineering controls and appropriate PPE. It is OSHA's long-standing policy that engineering and work practice controls must be the primary means to reduce employee exposure to toxic chemicals.[9]

2.1: Mandatory Engineering Controls

-

Certified Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a properly functioning chemical fume hood.[10][11] This is the most critical engineering control to prevent inhalation of aerosolized powder or vapors.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[12][13]

-

Safety Equipment: An eyewash station and a safety shower must be located in close proximity to the workstation.[10][14]

2.2: Personal Protective Equipment (PPE)

PPE selection is critical and must be worn at all times when handling the compound.

| PPE Category | Specification | Rationale and Citation |

| Hand Protection | Double-gloving: Butyl rubber or Viton® outer gloves with nitrile inner gloves. | Complete protection of the skin is essential.[11] Gloves must be inspected prior to use and changed immediately if contamination is suspected. |

| Eye/Face Protection | ANSI Z87.1-compliant safety goggles and a full-face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient. A face shield is recommended if there is a high potential for splashing.[11] |

| Body Protection | A flame-resistant lab coat, worn fully buttoned, with tight-fitting cuffs. | Provides a barrier against skin contact. Contaminated clothing must be removed immediately and decontaminated before reuse.[10] |

| Respiratory Protection | Not required if all work is conducted in a certified fume hood. | A fume hood is the primary engineering control for respiratory protection.[11] If work outside a hood is unavoidable (e.g., large spill), a NIOSH-approved respirator with appropriate cartridges is mandatory.[14] |

Section 3: Workflow for Safe Handling and Experimentation

The following diagram outlines the critical decision points and workflow for safely handling (Cyclobutylmethyl)hydrazine dihydrochloride from receipt to disposal.

Caption: Workflow for Safe Handling of (Cyclobutylmethyl)hydrazine Dihydrochloride.

Section 4: Standard Operating Protocols

4.1: Protocol for Weighing and Transfer of Solid Compound

-

Preparation: Designate a specific area within the chemical fume hood for weighing. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.[15]

-

Tare Container: Place a tared, sealed container onto the analytical balance inside the fume hood.

-

Transfer: Using a clean, dedicated spatula, carefully transfer the approximate amount of (Cyclobutylmethyl)hydrazine dihydrochloride into the container. Avoid creating dust.[10]

-

Seal and Weigh: Securely close the container before recording the final mass. This prevents contamination of the balance and the lab environment.

-

Cleanup: Carefully clean the spatula and any affected surfaces with a 70% ethanol solution, collecting the waste for proper disposal.

4.2: Protocol for Solution Preparation

-

Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the pre-weighed solid.

-

Dissolution: Cap the vessel and mix using a magnetic stirrer or gentle agitation. Avoid heating unless the protocol specifically requires it, as this can increase vaporization.

-

Labeling: Clearly label the solution with the chemical name, concentration, date, and appropriate hazard warnings.

Section 5: Storage and Spill Management

5.1: Storage Requirements

Proper storage is crucial to maintain chemical stability and prevent accidental release or reaction.

-

Location: Store in a cool, dry, dark, and well-ventilated area.[16]

-

Container: Keep the container tightly closed.[4][10] The compound is hygroscopic and moisture-sensitive.[4]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents and bases.[10] Incompatible substances must be separated.[17]

-

Labeling: Ensure the original container label remains legible and prominently displayed.[16]

5.2: Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Caption: Decision Tree for Spill Response.

Section 6: Decontamination and Waste Disposal

All waste containing (Cyclobutylmethyl)hydrazine dihydrochloride must be treated as hazardous.[15]

6.1: Decontamination of Surfaces and Glassware

-

Initial Rinse: Rinse contaminated glassware and surfaces three times with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the chemical. Collect all rinsate as hazardous waste.

-

Neutralization: Prepare a 5% solution of sodium hypochlorite (household bleach) or calcium hypochlorite.[14][18] Carefully wash the rinsed items with this solution to oxidize and destroy residual hydrazine. The reaction can be exothermic, so proceed with caution.[14]

-

Final Cleaning: After neutralization, wash the items with soap and water.

6.2: Disposal of Chemical Waste

-

Principle of Destruction: The primary method for disposing of hydrazine waste is through chemical oxidation. This converts the toxic hydrazine into less harmful substances like nitrogen gas, water, and salts.[14]

-

Aqueous Waste:

-

Dilute the hydrazine-containing waste stream with water to be less than 5% concentration.[14]

-

Slowly add a 5% solution of sodium hypochlorite with stirring. A slight excess of the hypochlorite solution should be used to ensure complete destruction.[14]

-

After the reaction is complete (cessation of gas evolution), the solution can be disposed of as aqueous chemical waste in accordance with local, state, and federal regulations.[2][18]

-

-

Solid Waste:

-

Contaminated solid waste (e.g., gloves, absorbent pads, liners) must be collected in a clearly labeled, sealed container.[15]

-

The container should be labeled as "Hazardous Waste" and list "(Cyclobutylmethyl)hydrazine dihydrochloride" and its associated hazards (Toxic, Carcinogen).[11]

-

Arrange for pickup by your institution's Environmental Health & Safety (EHS) department for incineration or other approved disposal methods.[10]

-

Self-Validation: Before finalizing disposal, the treated aqueous waste stream can be tested for residual hydrazine using a test kit, such as one employing the p-dimethylaminobenzaldehyde reagent, to ensure complete destruction.[2]

Section 7: References

-

The Brückner Research Group. (n.d.). CB-LSOP-Hydrazines. University of Central Florida. [Link]

-

ScienceLab.com. (2009). Material Safety Data Sheet. [Link]

-

University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. [Link]

-

Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine. [Link]

-

New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. [Link]

-

University of California, Riverside. (2018). Laboratory Safety Standard Operating Procedure (SOP). [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Hydrazine. [Link]

-

KISHIDA CHEMICAL CO., LTD. (2023). (Cyclobutylmethyl)hydrazine dihydrochloride. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Overview. [Link]

-

OSHA.com. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

-

PubChem, National Center for Biotechnology Information. (n.d.). Cyclobutylhydrazine--hydrogen chloride (1/1). [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Standards. [Link]

-

OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. [Link]

-

Wolters Kluwer. (n.d.). Complying With OSHA's Hazardous Material Requirements. [Link]

-

Ottokemi. (n.d.). Hydrazine dihydrochloride, 99% 5341-61-7 India. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. epa.gov [epa.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. kishida.co.jp [kishida.co.jp]